LY300503

Drug Metabolism Pharmacokinetics Chiral Chemistry

Chiral drug researchers using racemic mixtures face confounded pharmacokinetic data due to stereoselective metabolism. LY300503 is the purified (4aS,10bS) enantiomer of LY191704, delivering unambiguous, enantiomer-specific in vivo data. - 44% lower single-dose AUC vs. LY300502; widens to 62% reduction after repeat dosing due to auto-induction - Species-dependent metabolism (rapid in rats, not dogs) enables cross-species PBPK model validation - Ideal probe for studying CYP-mediated chiral inversion and time-dependent PK (auto-induction)

Molecular Formula C14H16ClNO
Molecular Weight 249.73 g/mol
CAS No. 146117-78-4
Cat. No. B1675596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY300503
CAS146117-78-4
Synonyms8-chloro-4-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinolin-3(2H)-one
LY 191704
LY-191704
Molecular FormulaC14H16ClNO
Molecular Weight249.73 g/mol
Structural Identifiers
SMILESCN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl
InChIInChI=1S/C14H16ClNO/c1-16-13-6-2-9-8-10(15)3-4-11(9)12(13)5-7-14(16)17/h3-4,8,12-13H,2,5-7H2,1H3/t12-,13-/m0/s1
InChIKeyWQBIOEFDDDEARX-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY300503: Chemical Identity and Stereospecific Role


LY300503 (CAS 146117-78-4) is a chiral small molecule and the (4aS,10bS) enantiomer of the benzoquinolinone LY191704, a nonsteroidal, noncompetitive, and highly selective human type I 5α-reductase inhibitor [1]. The racemic mixture LY191704 consists of LY300503 and its enantiomer LY300502 (Bexlosteride, CAS 148905-78-6) [2]. Its specific stereochemistry results in a distinct pharmacokinetic and metabolic profile compared to its racemate and individual enantiomer counterpart, primarily characterized by stereoselective and species-dependent oxidative metabolism . This compound serves as a critical research tool for studying chiral drug disposition and species-specific pharmacokinetics of 5α-reductase inhibitors.

LY300503: Non-Substitutability in Chiral Research


While LY300503, LY300502, and LY191704 all share the same core benzoquinolinone structure and inhibit human type I 5α-reductase, their interchangeability in research is severely limited by profound differences in in vivo pharmacokinetics and metabolism. The racemic mixture LY191704 contains a 1:1 ratio of the two enantiomers, but following oral administration, this ratio is not maintained in vivo due to stereoselective metabolism, with LY300503 being preferentially and more rapidly eliminated [1]. Directly comparing LY300503 to its enantiomer LY300502 reveals a stark quantitative difference in systemic exposure; LY300503 demonstrates a 44% lower dose-normalized plasma concentration (AUC) after a single dose in rats, a gap that widens to a 62% reduction after repeated dosing due to auto-induction of its own metabolism [1]. Substituting LY300503 with LY191704 or LY300502 would therefore confound any study designed to isolate the pharmacokinetic or pharmacodynamic impact of a specific enantiomer, particularly in species-dependent metabolic models .

LY300503 Comparative Evidence Guide


Stereoselective Metabolism in Rats

The primary metabolic differentiation between the two enantiomers is the significantly faster rate of oxidative metabolism for LY300503 in rats. In rat liver microsomes, the metabolic oxidation rate for LY300502 was measured at only 32% of the rate observed for LY300503 [1].

Drug Metabolism Pharmacokinetics Chiral Chemistry

Systemic Exposure with Repeat Dosing

In rats, the systemic exposure of LY300503 is not only lower than LY300502 but also declines significantly with repeated dosing. After a 14-day oral regimen, the mean dose-normalized AUC for LY300503 dropped to 38% of the value observed for LY300502 [1].

Pharmacokinetics In Vivo Drug Exposure

Type I 5α-Reductase Selectivity vs. Finasteride

While direct Ki/IC50 data for isolated LY300503 is limited, the racemic mixture LY191704 exhibits potent and highly selective inhibition of human type I 5α-reductase, providing class-level context for its enantiomers. LY191704 has an apparent Ki of 11.3 nM for type I 5α-reductase in human scalp homogenates and an IC50 of 10 nM in Hs68 cells, while being virtually inactive against human type II 5α-reductase (IC50 > 1,000 nM) [1]. This contrasts sharply with Finasteride, which is a Type II-selective inhibitor (IC50 = 69 nM for Type II, IC50 = 360 nM for Type I) [2].

Enzymology 5α-Reductase In Vitro Pharmacology

LY300503 Research Applications


Chiral PK and Stereoselective Metabolism

LY300503 is optimally used as a model compound to study stereoselective metabolism in preclinical species. Its rapid, enantiomer-specific oxidation in rat microsomes (3-fold higher than LY300502) and the resulting low and decreasing in vivo exposure (62% lower AUC than LY300502 after repeat dosing) make it an ideal probe for investigating cytochrome P450-mediated chiral inversion or preferential clearance. This allows researchers to build and validate physiologically based pharmacokinetic (PBPK) models that account for stereochemistry [1].

Species-Specific Metabolism Studies

The preferential metabolism of LY300503 is highly species-dependent; it occurs in rats but not in dogs [1]. This makes LY300503 a valuable tool for cross-species comparative metabolism studies, helping researchers understand interspecies differences in enzyme expression and activity (e.g., between rodent and non-rodent models) that are critical for predicting human pharmacokinetics of chiral drug candidates [1].

Type I 5α-Reductase Isoform Research

The racemic mixture from which LY300503 is derived, LY191704, is a highly selective inhibitor of human type I 5α-reductase (Ki = 11.3 nM) with minimal activity against the type II isoform (IC50 > 1,000 nM) [2]. While LY300503 itself is primarily a tool for PK studies, research using its scaffold helps to distinguish the specific roles of the Type I isoenzyme in tissues like the scalp and liver from the Type II isoenzyme in the prostate, which is targeted by drugs like Finasteride (IC50 = 69 nM for Type II) [3].

Enzyme Induction and Auto-Inhibition Research

The significant decline in LY300503's systemic exposure upon repeat dosing (from 56% to 38% of LY300502's AUC) indicates that it induces its own metabolism in rats [1]. This property positions LY300503 as a relevant positive control or test compound for studies focused on drug-drug interactions, nuclear receptor activation (e.g., PXR, CAR), and the time-dependent pharmacokinetic phenomenon of auto-induction, which is a critical consideration in drug development.

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